

An In-depth Technical Guide to the Structure of L-Tryptophan Indole-¹⁵N

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Compound of Interest

Compound Name: L-Phenylalanine,Indole-15N

Cat. No.: B12398882

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An Important Clarification on Nomenclature: The query for "L-Phenylalanine Indole-15N" appears to be based on a common point of confusion. L-Phenylalanine, an essential amino acid, possesses a phenyl group side chain. In contrast, L-Tryptophan, another essential amino acid, contains an indole ring system. Isotopic labeling of the indole nitrogen with ¹⁵N results in L-Tryptophan Indole-¹⁵N. Chemical suppliers have noted this common misnomer, clarifying that "L-Phenylalanine, Indole-¹⁵N" is understood to be the ¹⁵N-labeled L-Tryptophan[1]. This guide will, therefore, focus on the structure, synthesis, and properties of L-Tryptophan Indole-¹⁵N, the scientifically accurate designation for the molecule of interest. To directly address the initial query, a structural comparison with L-Phenylalanine is also provided.

Molecular Structure and Properties

L-Tryptophan Indole-¹⁵N is a stable, isotopically labeled version of the proteinogenic amino acid L-Tryptophan. The ¹⁵N isotope replaces the naturally more abundant ¹⁴N at the 1-position of the indole ring. This specific labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to probe the structure, dynamics, and interactions of tryptophan residues in proteins and other biological systems with enhanced sensitivity and specificity.

Chemical Formula: C11H12N15NO2

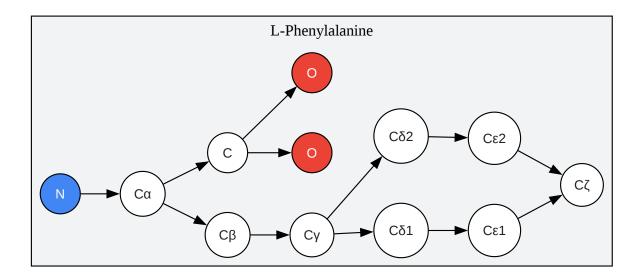
Molecular Weight: Approximately 205.22 g/mol [2]



The core structure consists of an L-alanine moiety with the β -carbon attached to the 3-position of the 15 N-labeled indole ring.

Structural Diagrams

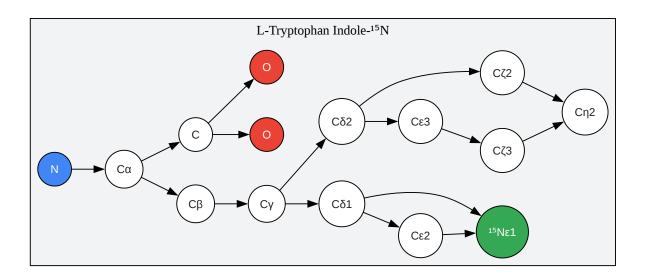
To visually delineate the structures of L-Phenylalanine and the correctly identified L-Tryptophan Indole-15N, the following diagrams are provided.



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Diagram 1: Chemical structure of L-Phenylalanine.





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Diagram 2: Structure of L-Tryptophan Indole-15N.

Experimental Protocols

The synthesis of L-Tryptophan Indole-¹⁵N can be achieved through several routes, including chemical and enzymatic methods. A notable chemical synthesis protocol is outlined below.

Synthesis of 1-15N-L-Tryptophan from 15N-Aniline[3]

This multi-step synthesis involves the initial preparation of ¹⁵N-labeled indole, followed by its condensation with L-serine.

Step 1: Synthesis of 15N-Isatin from 15N-Aniline

• Diazotization: ¹⁵N-Aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a standard Sandmeyer reaction.



 Cyclization: The resulting diazonium salt is then reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is subsequently cyclized in the presence of a strong acid, such as sulfuric acid, to yield ¹⁵Nisatin.

Step 2: Reduction of ¹⁵N-Isatin to ¹⁵N-Indole

• The ¹⁵N-isatin is reduced to ¹⁵N-indole. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this conversion. Careful control of the reaction conditions is necessary to prevent over-reduction.

Step 3: Enzymatic Condensation of 15N-Indole with L-Serine

- The final step involves the enzymatic synthesis of 1-15N-L-Tryptophan. This is catalyzed by the enzyme tryptophan synthase.
- 15N-Indole is condensed with L-serine in a suitable buffer system (e.g., triethanolamine hydrochloride buffer at pH 8.0) in the presence of tryptophan synthase. The enzyme facilitates the stereospecific formation of the L-isomer of tryptophan.

Alternative Enzymatic Synthesis[4]

An alternative, single-stage enzymatic process can produce L-tryptophan from glycine, formaldehyde, and indole using a combination of microbial cells possessing serine transhydroxymethylase and tryptophan synthase or tryptophanase activity. By using ¹⁵N-labeled indole in this process, L-Tryptophan Indole-¹⁵N can be synthesized.

Data Presentation

The primary application of L-Tryptophan Indole-¹⁵N is in NMR spectroscopy. The ¹⁵N label provides a sensitive probe for characterizing the local environment of the tryptophan side chain.

Table 1: NMR Spectroscopic Data for L-Tryptophan Indole-15N



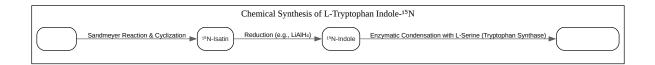
Nucleus	Chemical Shift (ppm)	Notes	Reference
Indole ¹⁵ N-H (Proton)	~10.1 - 10.25	The chemical shift is sensitive to the local environment and solvent exchange. Observed at 10.1 ppm in vivo. A signal at 10.25 ppm was observed when bound to tryptophan synthase.	[3][5]
Indole ¹⁵ N	~129	This value was reported for 1-15N-L-Tryptophan bound to wild-type tryptophan synthase. The chemical shift in the free amino acid may vary.	[3]

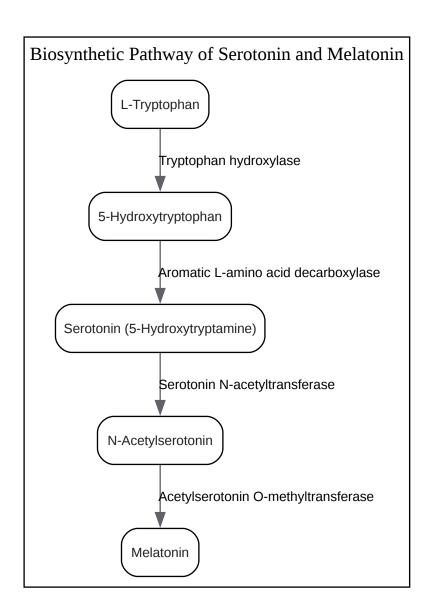
Note: NMR chemical shifts are highly dependent on the solvent, pH, temperature, and, in the case of biomolecules, the surrounding protein or nucleic acid environment.

Experimental Workflows and Signaling Pathways

The synthesis of L-Tryptophan Indole-15N can be represented as a workflow, and its biological role connects it to significant signaling pathways.







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